2-Propenal, 3,3-dichloro-2-methyl-

Catalog No.
S1502411
CAS No.
1561-34-8
M.F
C4H4Cl2O
M. Wt
138.98 g/mol
Availability
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2-Propenal, 3,3-dichloro-2-methyl-

CAS Number

1561-34-8

Product Name

2-Propenal, 3,3-dichloro-2-methyl-

IUPAC Name

3,3-dichloro-2-methylprop-2-enal

Molecular Formula

C4H4Cl2O

Molecular Weight

138.98 g/mol

InChI

InChI=1S/C4H4Cl2O/c1-3(2-7)4(5)6/h2H,1H3

InChI Key

XVHFVDJGJGNESS-UHFFFAOYSA-N

SMILES

CC(=C(Cl)Cl)C=O

Synonyms

2-METHYL-3,3-DICHLOROACROLEIN

Canonical SMILES

CC(=C(Cl)Cl)C=O

2-Propenal, 3,3-dichloro-2-methyl- is an organic compound with the molecular formula C4H4Cl2OC_4H_4Cl_2O and a molecular weight of approximately 138.98 g/mol. This compound is also referred to as 3,3-dichloro-2-methyl-1-propene and is characterized by the presence of a propene structure with two chlorine atoms and a carbonyl group. Its chemical structure features a double bond between the first two carbon atoms and a carbonyl group at the second position, contributing to its reactivity and potential applications in organic synthesis .

, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or amines.
  • Elimination Reactions: The compound can participate in elimination reactions to form alkenes or alkynes under appropriate conditions.
  • Halogenation: The chlorine atoms can be replaced or further reacted in halogenation processes.

These reactions make it a versatile intermediate in organic synthesis .

Synthesis of 2-Propenal, 3,3-dichloro-2-methyl- can be achieved through several methods:

  • Chlorination of Propenal: Starting from propenal, chlorination can introduce chlorine atoms at the desired positions.
  • Alkylation Reactions: Utilizing suitable alkyl halides in the presence of bases can lead to the formation of this compound.
  • Rearrangement Reactions: Certain rearrangements involving dichlorinated intermediates may yield this compound through controlled reaction conditions.

These methods highlight the compound's synthetic accessibility for research and industrial applications .

2-Propenal, 3,3-dichloro-2-methyl- has several potential applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Chemical Research: Due to its unique structure, it is used in studies related to reactivity patterns in organic chemistry.
  • Potential Agrochemical Use: Similar compounds are often explored for use as pesticides or herbicides due to their biological activity against pests .

Several compounds share structural similarities with 2-Propenal, 3,3-dichloro-2-methyl-, each possessing unique characteristics:

Compound NameMolecular FormulaKey Features
1,3-Dichloro-2-propanolC₃H₆Cl₂OUsed as an intermediate; exhibits toxicity
2-ChloroacroleinC₃H₃ClOA reactive aldehyde used in synthesis
1-Chloro-2-methylpropeneC₄H₇ClSimilar reactivity; used in polymer production

These compounds illustrate variations in chlorine substitution and functional groups that influence their reactivity and applications. The uniqueness of 2-Propenal, 3,3-dichloro-2-methyl- lies in its specific arrangement of chlorine atoms and the presence of both double bond and carbonyl functionalities .

XLogP3

1.8

Other CAS

1561-34-8

Dates

Last modified: 07-17-2023

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